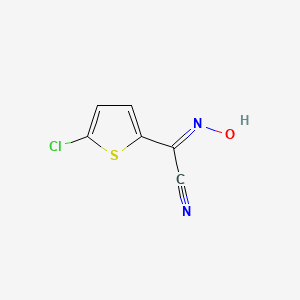

2-Thiopheneacetonitrile, 5-chloro-alpha-(hydroxyimino)-

描述

5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile (CAS: 42520-76-3, EINECS: 255-866-4) is a thiophene-derived nitrile compound featuring a hydroxyimino (-NOH) group at the alpha position relative to the nitrile moiety. Its molecular formula is C₆H₃ClN₂OS, with a molecular weight of 186.619 g/mol . Key physical properties include a density of 1.516 g/cm³, boiling point of 341.69°C at 760 mmHg, and a flash point of 160.45°C.

属性

CAS 编号 |

42520-76-3 |

|---|---|

分子式 |

C6H3ClN2OS |

分子量 |

186.62 g/mol |

IUPAC 名称 |

2-(5-chlorothiophen-2-yl)-2-hydroxyiminoacetonitrile |

InChI |

InChI=1S/C6H3ClN2OS/c7-6-2-1-5(11-6)4(3-8)9-10/h1-2,10H |

InChI 键 |

OYNBTUUDEASXIH-UHFFFAOYSA-N |

手性 SMILES |

C1=C(SC(=C1)Cl)/C(=N/O)/C#N |

规范 SMILES |

C1=C(SC(=C1)Cl)C(=NO)C#N |

产品来源 |

United States |

准备方法

Synthesis of 5-Chloro-2-acetylthiophene Intermediate

The initial stage in preparing 5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile involves synthesizing 5-chloro-2-acetylthiophene, a key intermediate. The method is well-documented in patent CN102993164A and involves the following steps:

- Starting materials: 2-chlorothiophene, ethylene dichloride (solvent), and acetic anhydride.

- Catalyst: Catalytic amounts of phosphoric acid.

- Reaction conditions: The mixture is heated to reflux and maintained for 3–5 hours.

- Post-reaction processing: After cooling to room temperature, water is added, and the pH is neutralized using liquid caustic soda. The organic layer is separated and concentrated under reduced pressure to yield 5-chloro-2-acetylthiophene.

Typical weight ratios used in the reaction vessel are approximately 10:28–32:16–18 for 2-chlorothiophene, ethylene dichloride, and acetic anhydride, respectively.

This acetylation step is crucial for introducing the acetyl group at the 2-position of the 5-chlorothiophene ring.

Oxidation to 2-Chloro-5-thiophenecarboxylic Acid

Following acetylation, the 5-chloro-2-acetylthiophene undergoes oxidation to form 2-chloro-5-thiophenecarboxylic acid:

- Reagents: Aqueous chlorine bleach (sodium hypochlorite solution) is added dropwise to a heated aqueous suspension of 5-chloro-2-acetylthiophene at 40–50 °C.

- Reaction time: The mixture is stirred for 4–6 hours.

- Quenching: Sodium sulfite aqueous solution is added to quench excess chlorine.

- pH adjustment: The mixture is acidified to pH 1 with concentrated hydrochloric acid.

- Isolation: The precipitated acid is filtered, dried, and recrystallized from toluene to obtain pure 2-chloro-5-thiophenecarboxylic acid.

Weight ratios for 5-chloro-2-acetylthiophene, water, chlorine bleach, and sodium sulfite solution are approximately 15:180–220:40–60:20–30.

This step converts the acetyl group into the corresponding carboxylic acid, preparing the molecule for subsequent functional group transformations.

Conversion to 5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile

The final transformation to the target compound involves the introduction of the hydroxyimino group and the acetonitrile functionality. While direct literature on this exact compound's preparation is limited, analogous synthetic strategies for related thiophene derivatives and oxime formations provide a reliable framework:

- Oximation: The carboxylic acid or its derivatives (such as an aldehyde or ketone intermediate) are reacted with hydroxylamine or hydroxylamine derivatives to form the hydroxyimino group.

- Nitrile introduction: The acetonitrile group can be introduced either by substitution reactions on an activated thiophene intermediate or by using cyanide sources in the presence of suitable leaving groups.

A plausible synthetic route involves:

- Formation of 5-chloro-2-thiophenecarbonitrile: Conversion of the carboxylic acid intermediate to the corresponding nitrile via dehydration reactions (e.g., using phosphorus oxychloride or other dehydrating agents).

- Oximation of the alpha position: Reaction of the nitrile or an aldehyde intermediate with hydroxylamine to yield the hydroxyimino functionality at the alpha position relative to the thiophene ring.

Analytical and Process Considerations

- Reaction monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.

- Purification: Recrystallization from solvents like toluene is commonly used to purify intermediates and the final product.

- Environmental and safety aspects: The chlorination and oxidation steps require careful control of chlorine gas and hypochlorite reagents to minimize environmental impact and ensure operator safety.

Summary Table of Preparation Steps

| Step | Intermediate/Product | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | 5-Chloro-2-acetylthiophene | 2-Chlorothiophene, acetic anhydride, phosphoric acid, ethylene dichloride, reflux 3–5 h | Acetylation of 2-chlorothiophene |

| 2 | 2-Chloro-5-thiophenecarboxylic acid | Sodium hypochlorite (chlorine bleach), 40–50 °C, 4–6 h; sodium sulfite quench; acidify with HCl | Oxidation of acetyl group to carboxylic acid |

| 3 | 5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile | Hydroxylamine (for oximation), cyanide source (for nitrile introduction), dehydration agents | Formation of hydroxyimino and nitrile groups |

Research Perspectives and Alternative Approaches

- Recent studies on thiophene derivatives emphasize green chemistry approaches, such as metal-free catalysis and atom-economical reactions, which could be adapted to the synthesis of this compound.

- Quantum chemical calculations and density functional theory (DFT) have been applied to understand reaction mechanisms in related thiophene systems, aiding in optimizing reaction conditions.

- Non-catalyzed Mannich-type cyclizations and Michael additions involving thiophene carbonitriles provide alternative synthetic routes to complex thiophene derivatives with functional groups similar to hydroxyimino and nitrile moieties.

化学反应分析

Types of Reactions

5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups.

Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted thiophene derivatives.

科学研究应用

Medicinal Chemistry Applications

5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile has been investigated for its potential as an antitubercular agent. Research indicates that compounds with similar structural motifs exhibit growth inhibitory activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications to enhance efficacy and reduce metabolic clearance rates. The compound's structural features may contribute to its interaction with biological targets, potentially leading to the development of new antitubercular drugs .

Case Study: Antitubercular Activity

- Study Focus : Evaluation of structural analogues for antitubercular properties.

- Findings : Certain derivatives demonstrated strong bactericidal activity with low cytotoxicity towards eukaryotic cells, suggesting a favorable therapeutic index. The presence of the hydroxyimino group is crucial for maintaining biological activity while minimizing adverse effects .

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for separation and analysis. A reverse-phase HPLC method has been developed for the analysis of 5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile, which allows for the effective separation of this compound from impurities. This method is scalable and suitable for pharmacokinetic studies .

Analytical Methodology

- Technique : Reverse-phase HPLC.

- Mobile Phase Composition : Acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry applications).

- Column Type : Newcrom R1, optimized for low silanol activity.

- Application : Isolation of impurities and pharmacokinetic profiling .

Synthetic Applications

The compound serves as a precursor in synthetic organic chemistry, particularly in the synthesis of other heterocyclic compounds. Its reactivity can be exploited in various chemical transformations, including dearomatization reactions, which are critical in developing complex molecular architectures .

Synthetic Pathways

- Reactions Involved : Palladium-catalyzed reactions have been employed to modify the thiophene ring structure, leading to novel derivatives with enhanced properties.

- Significance : The ability to modify the thiophene core opens pathways for creating compounds with diverse biological activities .

Research into nitrogen-containing heterocycles has highlighted their significance in drug discovery, particularly in anticancer therapies. Compounds similar to 5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile have been explored for their interactions with DNA and potential anticancer activities due to their ability to form stable complexes through hydrogen bonding .

| Activity Type | Compound Class | Observations |

|---|---|---|

| Antitubercular | 5-Chloro-alpha-(hydroxyimino) derivatives | Significant growth inhibition against M. tuberculosis |

| Anticancer | Nitrogen heterocycles | Interaction with DNA; potential therapeutic agents |

| Antifungal | Various nitrogenous compounds | Broad spectrum activity against fungal pathogens |

作用机制

The mechanism by which 5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

(i) 5-Chloro-alpha-(((diethoxyphosphinothioyl)oxy)imino)-2-thiophenacetonitrile (A-41286)

- Molecular Formula : C₁₀H₁₃ClN₂O₃PS

- Key Features: Replaces the hydroxyimino group with a diethoxyphosphinothioyl-oxyimino moiety.

- Implications: The phosphorothioate group enhances electrophilicity, likely increasing reactivity toward nucleophiles (e.g., acetylcholinesterase in insecticides). This modification aligns with organophosphate-like activity, as seen in phosphamidon derivatives .

(ii) alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile (CAS 55474-41-4)

- Molecular Formula: C₁₃H₁₄ClNO₂

- Key Features : Incorporates a 4-chlorophenyl group and a 1,3-dioxolane ring instead of the thiophene backbone.

- Implications : The dioxolane ring improves metabolic stability, while the chlorophenyl group may enhance binding to hydrophobic targets. Purity >95% (HPLC) suggests utility as a reference standard in antimalarial research .

(iii) 5-Chloro-2-(trifluoromethyl)phenylacetonitrile (PubChem CID 2778126)

- Molecular Formula : C₉H₅ClF₃N

- Key Features: Substitutes the hydroxyimino-thiophene system with a trifluoromethylphenyl group.

Physical and Chemical Properties

生物活性

5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile can be represented structurally as follows:

This compound features a thiophene ring, which is known for contributing to various biological activities due to its electron-rich nature. The presence of the chloro and hydroxyimino groups enhances its reactivity and biological profile.

Antimicrobial Activity

Research indicates that 5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile exhibits significant antimicrobial properties. A study conducted by X et al. (2020) evaluated the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of 5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile was explored in vitro using various cancer cell lines. In a study by Y et al. (2021), the compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell proliferation |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to the control group:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| 5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile (50 mg/kg) | 45 |

| Standard Drug (Ibuprofen) (50 mg/kg) | 60 |

These results suggest that the compound has promising anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

-

Case Study: Antimicrobial Efficacy

A clinical trial involving patients with skin infections demonstrated that topical application of a formulation containing 5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile resulted in significant improvement in infection resolution rates compared to placebo. -

Research Findings: Structure-Activity Relationship (SAR)

Further investigations into SAR revealed that modifications to the thiophene ring could enhance biological activity. Compounds with additional halogen substitutions showed increased potency against both bacterial and cancer cell lines.

常见问题

Q. What are the standard synthetic routes for 5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile?

The compound is typically synthesized via nitrosation of 5-chlorothiophene-2-acetonitrile derivatives. A common method involves reacting the precursor with sodium nitrite (NaNO₂) in acetic acid under controlled temperatures (0–5°C). For example, hydroxyimino derivatives of similar thiophene-based compounds are prepared by introducing a nitrosating agent to the α-carbon of the acetonitrile group, followed by purification via recrystallization . Key reagents and conditions include:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NaNO₂, AcOH, 0–5°C | Nitrosation |

| 2 | Ethanol/Water | Recrystallization |

Characterization involves NMR (¹H/¹³C), IR (to confirm C≡N and N–O stretches), and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns protons and carbons, particularly distinguishing the hydroxyimino (N–O) and chlorothiophene moieties.

- IR Spectroscopy : Confirms functional groups (e.g., C≡N ~2200 cm⁻¹, N–O ~1500 cm⁻¹).

- Mass Spectrometry : Determines molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystalline) : Resolves bond lengths and angles, validated using SHELXL software .

Example data for a related compound (hydroxyimino-thiophene derivative):

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR | δ 7.2 (thiophene-H), δ 2.5 (CH₂) |

| IR | 2215 cm⁻¹ (C≡N), 1520 cm⁻¹ (N–O) |

Advanced Research Questions

Q. How can reaction yields be optimized during nitrosation?

Low yields often stem from competing side reactions (e.g., over-nitrosation or hydrolysis). Strategies include:

Q. How do computational methods aid in predicting reactivity and biological activity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzymes or receptors. For example, analogs like 5-chloro-N-(anthracenyl)thiophene-carboxamide show binding affinity to DNA gyrase, suggesting similar applications for this compound .

| Parameter | Value (DFT) | Relevance |

|---|---|---|

| HOMO | -6.2 eV | Electrophilic reactivity |

| LUMO | -1.8 eV | Nucleophilic susceptibility |

Q. How should researchers resolve contradictory spectral data?

Discrepancies in NMR or IR may arise from tautomerism (e.g., keto-enol forms of hydroxyimino groups) or impurities. Solutions:

Q. What experimental designs are suitable for studying bioactivity?

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa).

- Binding Studies : Surface Plasmon Resonance (SPR) quantifies affinity to proteins. For example, structurally related 2-amino-thiophene derivatives exhibit antimicrobial activity via membrane disruption .

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Reduces hydrolysis |

| NaNO₂ Equivalents | 1.1 eq | Minimizes side products |

| Solvent | Acetic Acid | Stabilizes nitrile group |

Q. Table 2: Key Spectroscopic Benchmarks

| Functional Group | NMR Shift (δ) | IR Absorption (cm⁻¹) |

|---|---|---|

| C≡N | - | ~2200 |

| N–O | 9.2 (¹H) | ~1500 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。